molecular formula C12H16ClNOS B2706846 2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide CAS No. 852851-84-4

2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide

Cat. No.: B2706846
CAS No.: 852851-84-4
M. Wt: 257.78
InChI Key: BJHCFWDTXAWTGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-{[(4-methylphenyl)methyl]sulfanyl}ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide
  • 2-chloro-N-(2-{[(4-methoxyphenyl)methyl]sulfanyl}ethyl)acetamide
  • 2-chloro-N-(2-{[(4-fluorophenyl)methyl]sulfanyl}ethyl)acetamide

Uniqueness

2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-chloro-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNOS/c1-10-2-4-11(5-3-10)9-16-7-6-14-12(15)8-13/h2-5H,6-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHCFWDTXAWTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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